molecular formula C18H16N2O4 B5739903 2-METHYL-N-[2-(2-METHYLFURAN-3-AMIDO)PHENYL]FURAN-3-CARBOXAMIDE

2-METHYL-N-[2-(2-METHYLFURAN-3-AMIDO)PHENYL]FURAN-3-CARBOXAMIDE

Cat. No.: B5739903
M. Wt: 324.3 g/mol
InChI Key: KVGPOWRCNUQFHY-UHFFFAOYSA-N
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Description

2-METHYL-N-[2-(2-METHYLFURAN-3-AMIDO)PHENYL]FURAN-3-CARBOXAMIDE is a complex organic compound belonging to the furan family Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[2-(2-METHYLFURAN-3-AMIDO)PHENYL]FURAN-3-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction of the amide group can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-METHYL-N-[2-(2-METHYLFURAN-3-AMIDO)PHENYL]FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s furan rings can participate in π-π stacking interactions, while the amide group can form hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N-[2-(2-METHYLFURAN-3-AMIDO)PHENYL]FURAN-3-CARBOXAMIDE is unique due to its dual furan rings and amide linkage, which confer distinct chemical and biological properties. Its structure allows for diverse functionalization, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[2-[(2-methylfuran-3-carbonyl)amino]phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-11-13(7-9-23-11)17(21)19-15-5-3-4-6-16(15)20-18(22)14-8-10-24-12(14)2/h3-10H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGPOWRCNUQFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2NC(=O)C3=C(OC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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